![molecular formula C11H12ClNO3 B12574414 N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide CAS No. 185303-16-6](/img/structure/B12574414.png)
N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide is a chemical compound with the molecular formula C11H12ClNO3 It is characterized by the presence of a chloro-substituted phenyl ring, an oxirane (epoxide) group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-hydroxyacetophenone and epichlorohydrin.
Epoxidation: The hydroxyl group of 2-chloro-4-hydroxyacetophenone reacts with epichlorohydrin under basic conditions to form the oxirane ring.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines are used under acidic or basic conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include N-substituted acetamides and thiol-substituted derivatives.
Epoxide Ring Opening: Products include diols and amino alcohols.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide involves its interaction with biological targets through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The chloro and acetamide groups may also contribute to its activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(oxiran-2-yl)methoxy]phenyl}acetamide: Similar structure but lacks the chloro substituent.
Phenoxyacetamide Derivatives: Compounds with similar acetamide and phenoxy groups but different substituents on the phenyl ring.
Uniqueness
N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide is unique due to the presence of both the chloro and oxirane groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
185303-16-6 |
|---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
N-[2-chloro-4-(oxiran-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-11-3-2-8(4-10(11)12)15-5-9-6-16-9/h2-4,9H,5-6H2,1H3,(H,13,14) |
InChI Key |
PWSXOUVZMYHMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC2CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
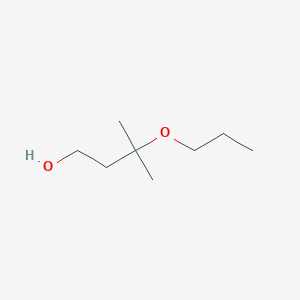
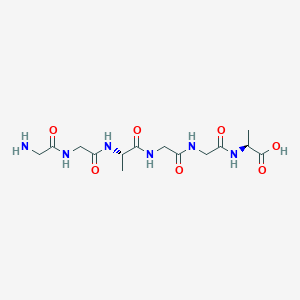
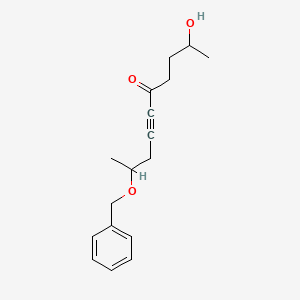
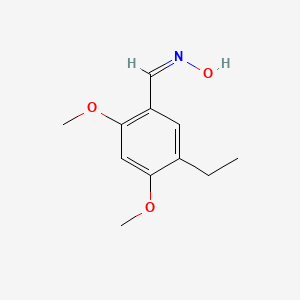
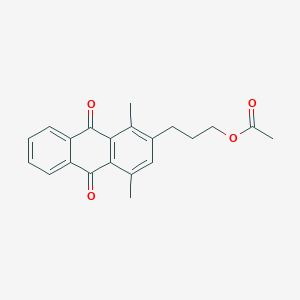

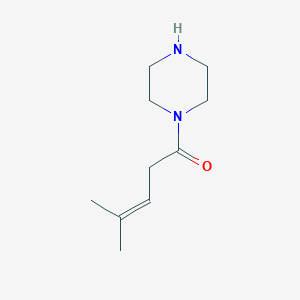

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
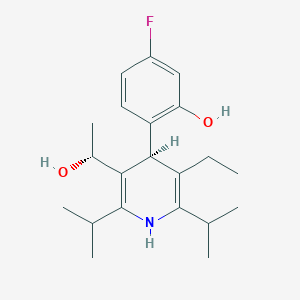
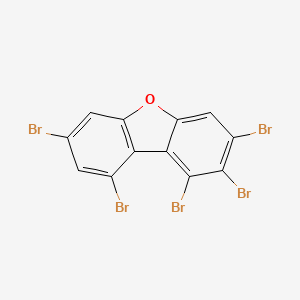
![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
